molecular formula C19H16N2O3S B2474285 methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate CAS No. 321538-23-2

methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate

Cat. No.: B2474285
CAS No.: 321538-23-2
M. Wt: 352.41
InChI Key: WWACCRLWHFUZSS-UHFFFAOYSA-N
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Description

Methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate is a complex organic compound characterized by its pyrazole and benzenecarboxylate functional groups

Mechanism of Action

Target of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with similar targets.

Mode of Action

Based on the molecular simulation study mentioned above , it can be inferred that the compound might interact with its target by fitting into the active site, leading to changes in the target’s function.

Pharmacokinetics

The compound is a solid at room temperature , which might influence its absorption and distribution

Result of Action

Based on the molecular simulation study , it can be inferred that the compound might have potent in vitro activity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a solid at room temperature , which might influence its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-thiol with methyl benzoate under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, resulting in the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific reaction conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its ability to interact with biological targets and pathways makes it valuable in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Comparison with Similar Compounds

  • Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate

  • 4,4'- (Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

  • Indole derivatives

Uniqueness: Methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl 2-(4-formyl-2-methyl-5-phenylpyrazol-3-yl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-21-18(25-16-11-7-6-10-14(16)19(23)24-2)15(12-22)17(20-21)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWACCRLWHFUZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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